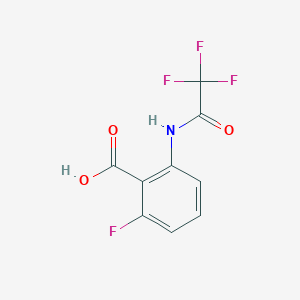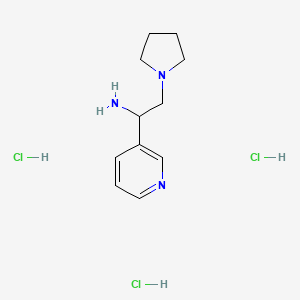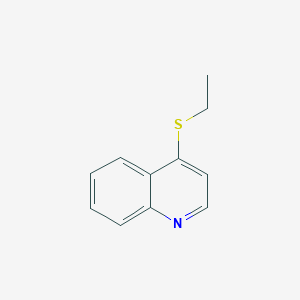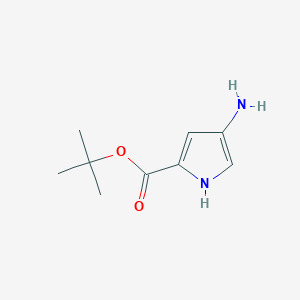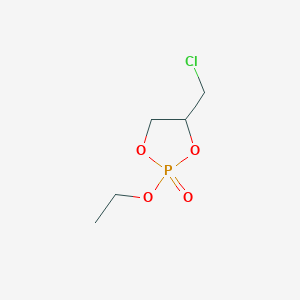
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C5H10ClO4P. This compound is part of the dioxaphospholane family, which is characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the chloromethyl group and the ethoxy substituent makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of 2-ethoxy-1,3,2lambda5-dioxaphospholane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy derivatives.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form higher oxidation state species.
Reduction Reactions: The compound can be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
Substitution: Phenoxy derivatives.
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide involves the interaction of its phosphorus atom with various nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which makes it useful in catalysis and other chemical processes. The chloromethyl group is reactive and can undergo substitution reactions, making the compound versatile in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-1,3,2-dioxathiolane 2-oxide: Similar in structure but contains sulfur instead of phosphorus.
2-Chloromethyl-1,3,2-oxazaphospholidine-2-oxide: Contains a nitrogen atom in the ring structure.
Uniqueness
4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is unique due to the presence of both a chloromethyl group and an ethoxy group, which provide distinct reactivity patterns. The phosphorus atom in the ring structure also imparts unique chemical properties compared to similar sulfur or nitrogen-containing compounds.
Eigenschaften
CAS-Nummer |
67554-11-4 |
|---|---|
Molekularformel |
C5H10ClO4P |
Molekulargewicht |
200.56 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H10ClO4P/c1-2-8-11(7)9-4-5(3-6)10-11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
SEMSMNBDMVITBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)OCC(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


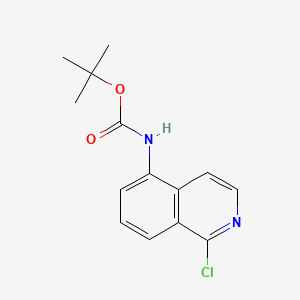
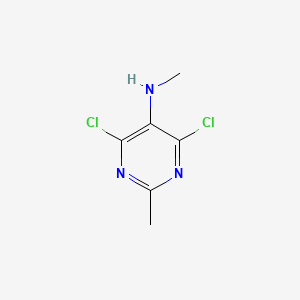
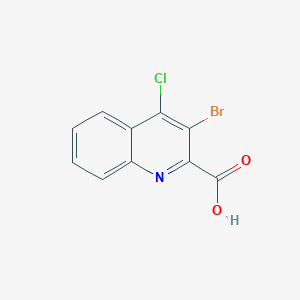
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
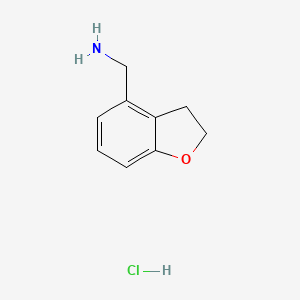
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)



![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
